molecular formula C10H16N2 B12292286 N,N'-dimethyl-p-xylylenediamine

N,N'-dimethyl-p-xylylenediamine

Cat. No.: B12292286
M. Wt: 164.25 g/mol
InChI Key: JVGKCYRIXCBMPD-UHFFFAOYSA-N
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Description

N,N’-dimethyl-p-xylylenediamine: is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two methyl groups attached to the nitrogen atoms of a p-xylylenediamine structure. This compound is primarily used in the production of dyes and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-dimethyl-p-xylylenediamine can be synthesized through the hydrogenation of isophthalonitrile in a methylamine-containing atmosphere . This process involves the reduction of isophthalonitrile to form the desired diamine compound.

Industrial Production Methods: In industrial settings, the production of N,N’-dimethyl-p-xylylenediamine typically involves large-scale hydrogenation reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’-dimethyl-p-xylylenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can yield a variety of substituted aromatic amines.

Scientific Research Applications

N,N’-dimethyl-p-xylylenediamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N’-dimethyl-p-xylylenediamine exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, participating in the formation of covalent bonds with electrophiles. The specific pathways involved depend on the nature of the reaction and the target molecules.

Comparison with Similar Compounds

Uniqueness: N,N’-dimethyl-p-xylylenediamine is unique due to the presence of the two methyl groups, which can influence its reactivity and the types of reactions it can undergo. This structural modification can lead to differences in its chemical behavior and applications compared to its non-methylated counterparts.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N-methyl-1-[4-(methylaminomethyl)phenyl]methanamine

InChI

InChI=1S/C10H16N2/c1-11-7-9-3-5-10(6-4-9)8-12-2/h3-6,11-12H,7-8H2,1-2H3

InChI Key

JVGKCYRIXCBMPD-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)CNC

Origin of Product

United States

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